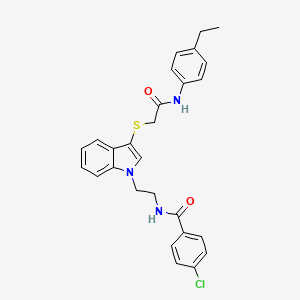

![molecular formula C26H25N3O2 B2803357 1-苯基-4-[1-(3-苯氧基丙基)苯并咪唑-2-基]吡咯烷-2-酮 CAS No. 637754-89-3](/img/structure/B2803357.png)

1-苯基-4-[1-(3-苯氧基丙基)苯并咪唑-2-基]吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

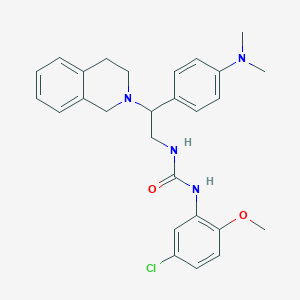

“1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one” is a complex organic compound. It contains a benzimidazole moiety, which is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . The benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Molecular Structure Analysis

The molecular structure of “1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one” is complex, involving a benzimidazole core and a pyrrolidinone ring . The benzimidazole core is planar, allowing it to interact easily with other molecules .Chemical Reactions Analysis

While specific chemical reactions involving “1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one” are not detailed in the literature, benzimidazole derivatives have been known to participate in a variety of reactions due to their structural similarity to naturally occurring nucleotides .科学研究应用

DNA相互作用和细胞应用

结构上与1-苯基-4-[1-(3-苯氧基丙基)苯并咪唑-2-基]吡咯烷-2-酮相关的化合物,例如Hoechst 33258及其类似物,以其与双链DNA小沟结合的能力而闻名。这种结合特异性,特别是对于富含AT的序列,导致Hoechst染料在荧光DNA染色中的广泛使用,从而能够详细分析细胞生物学研究中的染色体和核DNA含量(Issar & Kakkar, 2013)。

光电材料的开发

对与目标化合物具有结构特征的喹唑啉和嘧啶衍生物的研究揭示了它们在光电材料开发中的潜力。由于其电致发光特性,这些化合物已被研究用于电子器件、发光元件和光电转换元件中的应用(Lipunova et al., 2018)。

抑制细胞色素P450异构体

还探索了具有苯并咪唑和吡咯烷酮结构的化合物的修饰和研究,以了解它们在抑制细胞色素P450异构体中的作用,细胞色素P450异构体对于人类肝微粒体中的药物代谢和药物-药物相互作用至关重要。此类研究是药代动力学和药效学领域的基础,有助于开发具有最小不良相互作用的更安全药物(Khojasteh et al., 2011)。

未来方向

The future directions for research on “1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to elucidate the specific synthesis methods and chemical reactions involving this compound.

作用机制

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The solubility of similar compounds in organic solvents has been studied, which is crucial for the preparation of inks toward inkjet printing technology .

Result of Action

Benzimidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, light irradiation during device fabrication has been shown to enhance the orientation of similar compounds, suggesting that it could improve the performance of organic electronic devices .

属性

IUPAC Name |

4-[1-(3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2/c30-25-18-20(19-29(25)21-10-3-1-4-11-21)26-27-23-14-7-8-15-24(23)28(26)16-9-17-31-22-12-5-2-6-13-22/h1-8,10-15,20H,9,16-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEOYIKJYNOGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B2803278.png)

![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)

![N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803281.png)

![Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate](/img/structure/B2803287.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)

![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803291.png)

![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2803295.png)

![1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2803296.png)